molecular formula C13H10O4 B093830 6-Acetoxy-2-naphthoic Acid CAS No. 17295-26-0

6-Acetoxy-2-naphthoic Acid

Cat. No. B093830
CAS RN: 17295-26-0
M. Wt: 230.22 g/mol
InChI Key: NFTLBCXRDNIJMI-UHFFFAOYSA-N
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Patent
US07449608B2

Procedure details

18.8 g of 2-hydroxynaphthalene-6-carboxylic acid was reacted with 94 g of acetic anhydride in 94 g of acetic acid at 80° C. for 4 hours. The reaction liquid was poured to 500 g of water and the precipitate was filtrated and washed thoroughly with methanol and water and then dried to give 22.3 g of 2-acetoxynaphthalene-6-carboxylic acid.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
solvent
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]([OH:14])=[O:13])[CH:8]=2)[CH:3]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16].O>C(O)(=O)C>[C:15]([O:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]([OH:14])=[O:13])[CH:8]=2)[CH:3]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Name
Quantity
94 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
94 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
the precipitate was filtrated
WASH
Type
WASH
Details
washed thoroughly with methanol and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.